cis-Hexahydro-1H-thieno[3,4-c]pyrrole
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Overview
Description
cis-Hexahydro-1H-thieno[3,4-c]pyrrole: is a heterocyclic compound with a unique structure that includes a thieno ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-1H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of organocatalytic approaches, which have gained attention for their efficiency and green chemistry benefits . The reaction conditions often involve the use of catalysts and solvents that facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: cis-Hexahydro-1H-thieno[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .
Scientific Research Applications
cis-Hexahydro-1H-thieno[3,4-c]pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which cis-Hexahydro-1H-thieno[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound has a similar thieno-pyrrole structure but includes additional functional groups that can alter its reactivity and applications.
Pyromellitic diimide derivatives: These compounds also feature a fused ring structure and are used in similar applications, such as polymer production.
Uniqueness: cis-Hexahydro-1H-thieno[3,4-c]pyrrole is unique due to its specific ring structure and the absence of additional functional groups, which can make it more versatile in certain synthetic applications .
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELORWUAPRVYLB-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CSC[C@@H]2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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